molecular formula C16H16N2O B3000049 N-Benzyl-N-(pyridin-3-ylmethyl)prop-2-enamide CAS No. 2208965-94-8

N-Benzyl-N-(pyridin-3-ylmethyl)prop-2-enamide

Cat. No.: B3000049
CAS No.: 2208965-94-8
M. Wt: 252.317
InChI Key: KILJBZKHWJWVIP-UHFFFAOYSA-N
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Description

N-Benzyl-N-(pyridin-3-ylmethyl)prop-2-enamide: is an organic compound that belongs to the class of amides It is characterized by the presence of a benzyl group, a pyridin-3-ylmethyl group, and a prop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-N-(pyridin-3-ylmethyl)prop-2-enamide typically involves the following steps:

    Formation of the Amide Bond: The reaction between benzylamine and pyridine-3-carboxaldehyde in the presence of a suitable catalyst forms the intermediate N-benzyl-N-(pyridin-3-ylmethyl)amine.

    Addition of the Prop-2-enamide Group: The intermediate is then reacted with acryloyl chloride under basic conditions to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-N-(pyridin-3-ylmethyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The benzyl and pyridin-3-ylmethyl groups can undergo substitution reactions with suitable electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Conditions vary depending on the substituent, but common reagents include halogens and organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound oxides, while reduction may produce N-benzyl-N-(pyridin-3-ylmethyl)prop-2-enamine.

Scientific Research Applications

N-Benzyl-N-(pyridin-3-ylmethyl)prop-2-enamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Benzyl-N-(pyridin-3-ylmethyl)prop-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

N-Benzyl-N-(pyridin-3-ylmethyl)prop-2-enamide can be compared with other similar compounds, such as:

    N-Benzyl-N-(pyridin-2-ylmethyl)prop-2-enamide: Differing in the position of the pyridine ring, this compound may exhibit different chemical and biological properties.

    N-Benzyl-N-(pyridin-4-ylmethyl)prop-2-enamide: Another positional isomer with potentially unique characteristics.

    N-Benzyl-N-(pyridin-3-ylmethyl)but-2-enamide: Variation in the alkene chain length can affect the compound’s reactivity and applications.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties that are valuable in various research fields.

Properties

IUPAC Name

N-benzyl-N-(pyridin-3-ylmethyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O/c1-2-16(19)18(12-14-7-4-3-5-8-14)13-15-9-6-10-17-11-15/h2-11H,1,12-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KILJBZKHWJWVIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N(CC1=CC=CC=C1)CC2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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